N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a nitro-substituted phenyl group at the 4-position of the thiazole ring. This compound belongs to a broader class of heterocyclic acetamides, which are widely studied for their pharmacological and material science applications. The nitro group at the para position of the phenyl ring confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOJPOJYPUJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Anticancer Applications
Several studies have investigated the anticancer potential of thiazole derivatives, including N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide.
Case Studies and Findings
- Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and evaluated their anticancer activity against various cell lines. The compound demonstrated significant selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating promising efficacy .
- Research by Synthesis and Biological Evaluation highlighted that derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide exhibited strong anticancer activity against MCF7 human breast adenocarcinoma cells using the Sulforhodamine B assay. Molecular docking studies further elucidated the binding mechanisms of these compounds to cancer cell receptors .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 23.30 ± 0.35 | Apoptosis induction |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 | >1000 | Cell cycle arrest |
| N-(4-bromophenyl)thiazol-2-yl derivatives | MCF7 | Varied | Receptor binding |
Antimicrobial Applications
The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds like this compound have shown effectiveness against various bacterial and fungal strains.
Research Insights
- A study reported that thiazole derivatives were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited promising antimicrobial effects, suggesting their potential as therapeutic agents in combating infections .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain Tested | Activity | Method Used |
|---|---|---|---|
| This compound | E. coli | Moderate | Turbidimetric method |
| N-(5-methyl-4-phenylthiazol-2-yl) derivatives | Staphylococcus aureus | High | Disk diffusion assay |
Mechanistic Studies
The mechanisms underlying the biological activities of this compound have been explored through molecular docking studies and structure–activity relationship analyses.
Molecular Docking Insights
Molecular docking studies have revealed how these compounds interact with specific receptors involved in cancer cell proliferation and microbial resistance. For instance, binding affinities were assessed using software like Schrodinger v11.5, providing insights into the structural requirements for activity .
Mechanism of Action
The exact mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Structural Variations and Tautomerism
The thiazole core and acetamide moiety are common features among analogs, but substituents on the phenyl ring and adjacent functional groups lead to significant differences:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to biological targets by polarizing the thiazole ring .
- Tautomerism (e.g., 3d-I/3d-A) can complicate crystallization and spectroscopic analysis .
- Extended conjugation (e.g., triazole in 11g) broadens applications in materials science and dye chemistry .
Key Observations :
Key Observations :
- Nitro groups improve interactions with biological targets but may reduce solubility.
- Halogen substituents (e.g., Cl, F) enhance metabolic stability and potency .
Physicochemical Properties
Biological Activity
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a nitrophenyl substituent, and an acetamide group. The molecular formula is with a molecular weight of approximately 288.26 g/mol. The presence of the nitro group enhances its biological activity by increasing electron affinity and facilitating interactions with biological targets.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, and Bacillus mycoides.
- Fungi : Candida albicans and Aspergillus niger.
The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways essential for growth and reproduction . The compound's effectiveness suggests good bioavailability and interaction with microbial cells at the biochemical level.
Anticancer Activity
The compound has also been studied for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : It has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells.
- Mechanisms : Molecular docking studies suggest that it binds effectively to enzymes involved in cancer cell proliferation pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole ring and the nitrophenyl substituent significantly affect biological activity. Key findings include:
- Electron-withdrawing groups : The presence of nitro groups enhances antimicrobial and anticancer effects.
- Substituents on the phenyl ring : Methyl or halogen substitutions at specific positions can increase cytotoxicity against cancer cells. For instance, compounds with para-dimethyl or para-chloro substitutions have shown improved activity compared to their unsubstituted counterparts .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols, revealing significant activity comparable to established antibiotics like norfloxacin. The compound exhibited MIC values ranging from 0.5 to 2 µg/mL against tested pathogens .
Study 2: Anticancer Properties
In vitro studies assessed the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated an IC50 value of approximately 15 µg/mL, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(4-bromophenyl)-1,3-thiazol-2-ylacetamide | Structure | Bromine substitution | Similar antimicrobial properties |
| N-(5-methyl-4-phenylthiazol-2-yl)-acetamide | Structure | Methyl group enhances activity | Anticancer activity against A549 cells |
| N-(thiazol-2-yl)acetamide | Structure | Lacks nitro group | Primarily studied for lower cytotoxicity |
Q & A
Q. What are the established synthetic routes for N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide, and what critical reaction parameters must be controlled?
The compound is typically synthesized via a multi-step pathway involving:
- Thiazole ring formation : Condensation of 4-nitrophenyl-substituted thiourea with α-haloketones (e.g., chloroacetone) under basic conditions to form the thiazole core .
- Acetamide functionalization : Reaction of the thiazol-2-amine intermediate with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., THF or DCM) at 0–5°C to prevent over-acylation . Critical parameters include maintaining low temperatures during acetylation, stoichiometric control of acetylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The nitrophenyl group shows distinct aromatic protons at δ 7.5–8.5 ppm, while the thiazole protons appear downfield (δ 7.0–7.3 ppm) .
- IR : Confirm the acetamide C=O stretch at ~1650–1680 cm⁻¹ and nitro group absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Q. What preliminary biological screening data exist for this compound, and how are these assays conducted?
- Antimicrobial activity : Tested via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitrophenyl-thiazole derivatives often show MIC values of 8–32 µg/mL, with potency linked to nitro group electron-withdrawing effects .
- Anticancer activity : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Thiazole-acetamide analogs exhibit IC₅₀ values in the 10–50 µM range, suggesting apoptosis via mitochondrial pathway modulation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing nitro group reduction or side-product formation?
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance thiazole cyclization efficiency .
- Protection strategies : Introduce temporary protecting groups (e.g., Boc) on the thiazole nitrogen to prevent unwanted acetyl migration during functionalization .
- Reduction mitigation : Conduct reactions under inert atmospheres (N₂/Ar) and avoid high temperatures (>80°C) to preserve the nitro group .
Q. What computational approaches are used to predict the compound’s binding modes with biological targets?
- Molecular docking : Utilize software like AutoDock Vina with protein structures (e.g., COX-2 or bacterial FabH) from the PDB. The nitrophenyl group often occupies hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The nitro group’s electron-deficient nature enhances electrophilic interactions in enzymatic active sites .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from varying MTT assay incubation periods (24 vs. 48 hours) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >98%. Impurities from synthetic by-products (e.g., de-nitrated analogs) can skew bioactivity results .
- Structural analogs : Compare data with nitrophenyl-thiazole derivatives bearing substituents like halogens or methoxy groups to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
